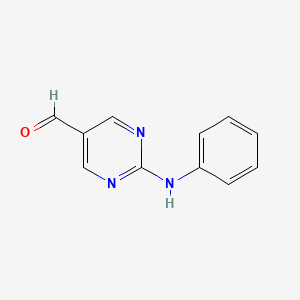

2-Anilinopyrimidine-5-carbaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

2-anilinopyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-8-9-6-12-11(13-7-9)14-10-4-2-1-3-5-10/h1-8H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFHXIZSGIGYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901268707 | |

| Record name | 2-(Phenylamino)-5-pyrimidinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080028-75-6 | |

| Record name | 2-(Phenylamino)-5-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1080028-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Phenylamino)-5-pyrimidinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Anilinopyrimidine-5-carbaldehyde

An In-depth Technical Guide to the Synthesis of 2-Anilinopyrimidine-5-carbaldehyde

This compound is a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules, particularly in the realm of kinase inhibitors. Its structural motif, featuring a reactive aldehyde group on a privileged pyrimidine scaffold, serves as a versatile handle for introducing further chemical complexity. This guide provides a detailed, field-proven protocol for the synthesis of this key building block, focusing on the widely utilized Vilsmeier-Haack formylation, and offers insights into the critical parameters governing reaction success.

Synthetic Strategy: The Vilsmeier-Haack Approach

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, in this case, the 2-anilinopyrimidine core. The choice of this method is predicated on its reliability, scalability, and the commercial availability of the starting materials.

The overall transformation is depicted below:

Figure 1: Overall synthetic transformation using the Vilsmeier-Haack reaction.

Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic iminium salt, from the reaction of a phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophile then attacks the electron-rich C5 position of the 2-anilinopyrimidine ring. The choice of the C5 position is directed by the electron-donating nature of the anilino group at the C2 position. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.

Detailed Experimental Protocol

This protocol is a synthesized representation of best practices derived from established literature.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 2-Anilinopyrimidine | >98% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros Organics |

| Phosphoryl chloride (POCl₃) | >99% | J&K Scientific |

| Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Scientific |

| Saturated Sodium Bicarbonate | ACS Grade | VWR |

| Deionized Water | - | - |

| Anhydrous Magnesium Sulfate | ACS Grade | Sigma-Aldrich |

Step-by-Step Procedure

-

Vilsmeier Reagent Formation (In Situ):

-

To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

-

Cool the flask to 0°C in an ice-water bath.

-

Slowly add phosphoryl chloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 5°C.

-

Rationale: The slow, cooled addition is critical to control the exothermic reaction between DMF and POCl₃, preventing degradation of the Vilsmeier reagent. The reaction is performed under an inert atmosphere (nitrogen) to prevent moisture from quenching the highly reactive POCl₃ and the Vilsmeier reagent.

-

-

Electrophilic Aromatic Substitution:

-

Dissolve 2-anilinopyrimidine (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Add the solution of 2-anilinopyrimidine to the freshly prepared Vilsmeier reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours.

-

Rationale: The reaction is initiated at a low temperature to control the initial rate of the electrophilic attack. Heating is then applied to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Quenching:

-

Cool the reaction mixture back to 0°C.

-

Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Rationale: The quenching step hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic reaction medium. This step is highly exothermic and must be performed with caution.

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

-

Rationale: Liquid-liquid extraction isolates the product from the aqueous phase. The brine wash removes residual water, and the drying agent removes any remaining traces of moisture. Column chromatography is essential for obtaining a high-purity product.

-

Process Flow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Alternative Synthetic Routes

While the Vilsmeier-Haack reaction is predominant, other methods have been reported:

-

Oxidation of (2-anilinopyrimidin-5-yl)methanol: This involves the synthesis of the corresponding alcohol, followed by oxidation using reagents such as manganese dioxide (MnO₂). This two-step process can be advantageous when the Vilsmeier-Haack conditions are not compatible with other functional groups on the starting material.

-

Duff Reaction: This involves the formylation of the activated aromatic ring using hexamethylenetetramine. However, this method often results in lower yields compared to the Vilsmeier-Haack reaction for this specific substrate.

Quantitative Data Summary

The following table summarizes typical results for the Vilsmeier-Haack synthesis of this compound based on literature data.

| Parameter | Typical Value | Notes |

| Yield | 60-85% | Highly dependent on reaction conditions and purification efficiency. |

| Purity | >98% | Achievable with careful column chromatography. |

| Reaction Time | 2-4 hours | Monitored by TLC for completion. |

| Temperature | 40-50°C | Optimal for driving the reaction without significant side products. |

Conclusion

The synthesis of this compound via the Vilsmeier-Haack reaction is a robust and reproducible method that provides good yields of this valuable intermediate. Careful control of reaction temperature, stoichiometry, and moisture are paramount to achieving a successful outcome. The protocol outlined in this guide, grounded in established chemical principles and supported by literature precedents, offers a reliable pathway for researchers and drug development professionals to access this key building block for their synthetic campaigns.

References

- Process for preparing 2-anilinopyrimidine derivatives.

- Preparation of N-phenyl-2-pyrimidine-amine derivatives as kinase inhibitors.

Introduction: The 2-Anilinopyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 2-Anilinopyrimidine Derivatives

The 2-anilinopyrimidine core is a heterocyclic aromatic compound that has emerged as a "privileged scaffold" in modern drug discovery.[1] Its structural significance lies in its ability to mimic the purine ring system, a fundamental component of biomolecules like adenosine 5'-triphosphate (ATP).[2] The nitrogen atoms in the pyrimidine ring act as key hydrogen bond acceptors, while the aniline group provides a versatile point for substitution, allowing for the fine-tuning of steric and electronic properties. This unique combination enables 2-anilinopyrimidine derivatives to effectively compete with ATP for the binding sites of numerous enzymes, particularly protein kinases.[3] This guide provides a comprehensive overview of the diverse biological activities of these derivatives, focusing on their mechanisms of action, the experimental rationale for their evaluation, and the structure-activity relationships (SAR) that govern their potency and selectivity.

Part 1: Anticancer Activity - The Forefront of 2-Anilinopyrimidine Research

The most extensively studied biological activity of 2-anilinopyrimidine derivatives is their potent anticancer effect.[4] This activity is predominantly driven by their ability to inhibit protein kinases, enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[6]

Mechanism of Action: Kinase Inhibition

2-Anilinopyrimidine derivatives primarily function as ATP-competitive kinase inhibitors.[3] They occupy the ATP-binding pocket within the kinase catalytic domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[7] The core scaffold typically forms critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-terminal lobes of the enzyme, which is a conserved feature among kinases. The specificity and potency of the inhibitor are then determined by the various substituents attached to the aniline and pyrimidine rings, which interact with other regions of the ATP-binding site.[6]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including triple-negative breast cancer (TNBC) and non-small-cell lung cancer.[8] Its activation triggers signaling cascades that drive tumor growth and proliferation. Several 2-anilinopyrimidine derivatives have been developed as potent EGFR inhibitors.[8][9] For example, novel derivatives have shown excellent anti-proliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with some compounds exhibiting significantly lower IC₅₀ values than the reference drug 5-fluorouracil.[9] Mechanistic studies confirmed that their mode of action involves direct inhibition of the EGFR enzyme, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis.[9]

Cyclin-Dependent Kinases (CDKs) are essential for regulating the cell cycle.[10] Their deregulation is a common feature in cancer, leading to uncontrolled cell division. The 2-anilinopyrimidine scaffold has been successfully employed to develop inhibitors of various CDKs, including CDK2, CDK4, CDK7, CDK8, and CDK9.[6][10][11]

-

CDK2 Inhibition: Bioisosteric replacement of a thiazole moiety with a pyrazole group in a known CDK inhibitor scaffold led to derivatives with potent CDK2-cyclin E inhibition (Kᵢ values as low as 0.001 µM). These compounds demonstrated submicromolar antiproliferative activity and were shown to reduce the phosphorylation of the retinoblastoma (Rb) protein, a key CDK substrate, leading to G2/M phase cell cycle arrest and apoptosis.[11]

-

CDK4/6 Inhibition: In an effort to enhance cytotoxicity, researchers have designed dual CDK4/HDAC (Histone Deacetylase) inhibitors by incorporating HDAC pharmacophores into the 2-anilinopyrimidine structure.[10] This strategy yielded compounds with potent dual enzymatic inhibition and strong anti-proliferative activities against multiple cancer cell lines, causing cell cycle arrest in the G0/G1 phase.[3][10]

-

Transcriptional CDKs (CDK7, 8, 9): A series of 2-anilinopyrimidine derivatives demonstrated potent inhibitory activity against transcriptional CDKs.[6] Molecular docking studies revealed that the 2-anilinopyrimidine moiety is essential for binding, while substituents on a phenyl group at the C4 position of the pyrimidine ring influence potency and selectivity, particularly for CDK9.[6]

A modern approach in cancer therapy is the development of drugs that can simultaneously inhibit multiple key signaling pathways. This can lead to superior efficacy and may circumvent drug resistance mechanisms. The 2-anilinopyrimidine scaffold has proven to be an excellent platform for designing such dual inhibitors.

-

Dual c-Met/VEGFR-2 Inhibition: The c-Met and VEGFR-2 receptor tyrosine kinases play synergistic roles in tumor angiogenesis, proliferation, and metastasis.[7] Researchers have successfully designed and synthesized novel 2-anilinopyrimidine derivatives that act as potent dual inhibitors of both c-Met and VEGFR-2 at the nanomolar level.[12][13] These compounds showed potent antiproliferative effects in cancer cell lines by inhibiting c-Met phosphorylation and its downstream signaling pathways.[7]

-

Dual Mer/c-Met Inhibition: Overexpression of both Mer and c-Met kinases is common in various tumors. A recently developed 2-anilinopyrimidine derivative, compound 18c , showed robust dual inhibitory activity against both kinases (IC₅₀ values of 18.5 nM for Mer and 33.6 nM for c-Met) and displayed significant antiproliferative activity against several cancer cell lines.[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-anilinopyrimidine derivatives is highly dependent on the nature and position of substituents. Systematic SAR studies have provided key insights for designing more potent and selective inhibitors:

-

Lipophilicity and Steric Bulk: In a series of inhibitors developed for TNBC, compounds with a 4-methylpiperidine group and a high calculated logP (ClogP) value exhibited good potency and selectivity.[8] This suggests that increased lipophilicity and specific steric features can enhance cellular uptake and target engagement.

-

Halogen Substitution: The introduction of a chlorine atom at the para-position of a C4-phenyl ring resulted in the most potent CDK9 inhibitor in one study, suggesting that this region of the binding pocket can accommodate halogen substituents, which may form favorable interactions.[6]

-

Hydrazone and Pyrazolone Functionalities: For EGFR/Aromatase inhibitors, derivatives containing hydrazone functionalities or a pyrazolone ring showed superior anti-proliferative activities against breast cancer cell lines.[9]

Data Summary: Anticancer Activity

The following table summarizes the in vitro activity of representative 2-anilinopyrimidine derivatives against various kinases and cancer cell lines.

| Compound Class | Target(s) | Representative IC₅₀ Values | Cancer Cell Line(s) | Representative GI₅₀/IC₅₀ Values | Reference |

| Anilino-4-triazolpyrimidines | CDK4 / HDAC1 | CDK4: 23.59 nM; HDAC1: 61.11 nM | H460, MDA-MB-468 | 1.20 µM, 1.34 µM | [10] |

| C4-Phenyl-anilinopyrimidines | CDK9 | 0.059 µM (59 nM) | Various solid tumors | Not specified | [6] |

| Anilinopyrimidines | c-Met / VEGFR-2 | Not specified | MKN-45, EBC-1 | 0.33 - 1.7 µM | [7][12] |

| Hydrazone-pyrimidines | EGFR | Not specified | MCF-7, MDA-MB-231 | 0.27 - 10.57 µM | [9] |

| 2-Anilino-4-(pyrazol-4-yl)pyrimidines | CDK2-cyclin E | Kᵢ = 0.001 µM (1 nM) | HCT-116 | 0.025 - 0.780 µM | [11] |

Part 2: Antimicrobial Activity

The 2-aminopyrimidine scaffold, a close relative of the 2-anilinopyrimidine core, has garnered significant attention for its broad-spectrum antimicrobial properties.[2] This activity is crucial in the face of growing antimicrobial resistance. Derivatives have shown promise against a variety of bacterial and fungal pathogens.[2][15]

Mechanism of Action

While the exact mechanisms are still under investigation for many derivatives, the structural similarity to essential biological building blocks, like the nucleic bases found in DNA and RNA, suggests that these compounds may interfere with microbial nucleic acid synthesis or other vital metabolic pathways.[2][16] The ability of the pyrimidine ring's nitrogen atoms to form hydrogen bonds is key to their interaction with biological targets within the microbes.[2]

Spectrum of Activity

2-Aminopyrimidine derivatives have demonstrated a wide range of antimicrobial activities:[2]

-

Antibacterial: Activity has been reported against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[15]

-

Antifungal: Derivatives have shown efficacy against clinically relevant fungi such as Candida albicans and Aspergillus niger.[15]

-

Antitubercular: A comprehensive SAR study identified a pyrimidine derivative, compound 5a , with potent activity against drug-resistant tuberculosis strains (MIC values of 0.5-1.0 µg/mL).[17] Mechanistic studies suggest it may target the protein kinase PknB in Mycobacterium tuberculosis.[17]

-

Antiviral, Antimalarial, and more: The scaffold has also been explored for antiviral, anti-inflammatory, antimalarial, and other therapeutic properties.[2]

Part 3: Experimental Protocols & Workflows

As a Senior Application Scientist, the integrity of our data relies on robust, well-designed, and reproducible experimental protocols. The following sections detail the standard methodologies used to synthesize and characterize the biological activity of 2-anilinopyrimidine derivatives.

General Synthesis of the 2-Anilinopyrimidine Scaffold

The synthesis of 2-anilinopyrimidine derivatives often involves a multi-step process. A common and versatile approach is the condensation reaction between appropriately substituted precursors.

Protocol: Synthesis via Nucleophilic Aromatic Substitution

-

Starting Materials: Begin with a di-substituted pyrimidine, typically 2,4-dichloropyrimidine.

-

Step 1: First Substitution (e.g., at C4): React the 2,4-dichloropyrimidine with a nucleophile (e.g., an organometallic reagent in a palladium-catalyzed cross-coupling reaction like the Suzuki or Sonogashira coupling) to install a desired group at the C4 position.[10] This step is often performed under an inert atmosphere (e.g., nitrogen).

-

Purification: After the reaction is complete, the intermediate product is purified, typically using silica gel column chromatography.

-

Step 2: Second Substitution (at C2): The purified intermediate (a 2-chloro-4-substituted pyrimidine) is then reacted with a desired aniline derivative. This is a nucleophilic aromatic substitution reaction where the amino group of the aniline displaces the chlorine atom at the C2 position. The reaction is often heated (refluxed) in a suitable solvent like ethanol or isopropanol, sometimes with a catalytic amount of acid.

-

Final Purification: The final 2-anilinopyrimidine product is isolated and purified, often by recrystallization or column chromatography, to yield the pure compound.

-

Characterization: The structure of the final product is confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

The primary method to determine a compound's potency against a specific kinase is the in vitro kinase assay.[18] The goal is to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.[5]

Protocol: Homogeneous Luminescence-Based Kinase Assay

-

Assay Principle: This assay measures the amount of ATP remaining after a kinase reaction. Low ATP levels indicate high kinase activity, while high ATP levels indicate inhibition.

-

Reagent Preparation:

-

Prepare a buffer solution optimized for the specific kinase being tested.

-

Dilute the purified kinase enzyme and its specific substrate peptide to their final concentrations in the assay buffer.

-

Prepare a serial dilution of the 2-anilinopyrimidine test compound in DMSO, then dilute further in the assay buffer.

-

-

Assay Procedure (in a 384-well plate):

-

Add 5 µL of the test compound dilution (or DMSO for control wells) to each well.

-

Add 10 µL of the kinase/substrate mixture to each well.

-

Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[19]

-

To initiate the kinase reaction, add 10 µL of an ATP solution (at a concentration near the Kₘ for the kinase to ensure competitive binding).

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and measure the remaining ATP by adding 25 µL of a detection reagent (e.g., Kinase-Glo®), which contains luciferase and luciferin. The luciferase uses the remaining ATP to produce a light signal.

-

Incubate for 10 minutes in the dark.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Cell-Based Antiproliferative (MTT) Assay

This assay assesses the cytotoxic or cytostatic effect of a compound on a cancer cell line.[9]

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Add various concentrations of the 2-anilinopyrimidine derivative (prepared by serial dilution) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the compound concentration to determine the GI₅₀ or IC₅₀ value.

Part 4: Visualizing Mechanisms and Workflows

Diagrams are essential for clearly communicating complex biological pathways and experimental processes.

Diagram 1: Generalized Kinase Signaling Pathway Inhibition

Caption: Competitive inhibition of a receptor tyrosine kinase by a 2-anilinopyrimidine derivative.

Diagram 2: Drug Discovery & Evaluation Workflow

Caption: A typical workflow for the discovery and validation of 2-anilinopyrimidine inhibitors.

Conclusion and Future Directions

The 2-anilinopyrimidine scaffold is undeniably a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its synthetic tractability and favorable interactions with the ATP-binding site of kinases have led to a plethora of potent and selective compounds. The future of this field lies in several key areas: designing next-generation inhibitors that can overcome clinical drug resistance, expanding the application of dual-target inhibitors to combat complex diseases, and further exploring the scaffold's potential in treating infectious and inflammatory diseases. As our understanding of cellular signaling and disease pathology deepens, the versatile 2-anilinopyrimidine core will undoubtedly continue to be a starting point for the development of novel and effective therapeutics.

References

-

Zhan, Z., Ai, J., Liu, Q., Ji, Y., Chen, T., Xu, Y., Geng, M., & Duan, W. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(6), 673-678. [Link]

-

(2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. NIH. [Link]

-

(2024). An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. [Link]

-

Aboulwafa, O. M., Daabees, H. M. G., & Badawi, W. A. (2020). 2-Anilinopyrimidine Derivatives: Design, Synthesis, in Vitro Anti-Proliferative Activity, EGFR and ARO Inhibitory Activity, Cell Cycle Analysis and Molecular Docking Study. Bioorganic Chemistry, 99, 103798. [Link]

-

Zhan, Z., Ai, J., Liu, Q., Ji, Y., Chen, T., Xu, Y., Geng, M., & Duan, W. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters. [Link]

-

Lee, H. W., Lee, J. E., Kim, H. J., Lee, J. J., Bae, M. A., Jung, Y. S., & Kim, H. (2019). Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468. Bioorganic & Medicinal Chemistry Letters, 29(1), 114-118. [Link]

-

El-Damasy, D. A., Lee, J. A., Lee, J., & Kim, H. (2020). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 25(21), 5041. [Link]

-

El-Sayed, M. A., El-henawy, A. A., & El-Nassan, H. B. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry. [Link]

-

Lohse, M., Schult, C., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

-

Parent compound of 2-anilinopyrimidine derivatives. ResearchGate. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NIH. [Link]

-

Anilinopyrimidines: A Review Exploring Synthetic Approaches and Biological Activity. ResearchGate. [Link]

-

Zhan, Z., Ai, J., Liu, Q., Ji, Y., Chen, T., Xu, Y., Geng, M., & Duan, W. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules. [Link]

-

Abel, R., & D'Andrea, J. P. (2011). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Current chemical biology. [Link]

-

Kinase assays. BMG LABTECH. [Link]

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]

-

In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

-

7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. PMC - PubMed Central. [Link]

-

Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]

-

Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. Preprints.org. [Link]

-

Tůmová, T., & Dolečková, I. (2019). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules. [Link]

-

Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. [Link]

-

Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Bentham Science. [Link]

-

Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. [Link]

-

Chan, K. T., et al. (2023). 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation. Bioorganic & Medicinal Chemistry, 80, 117158. [Link]

-

Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. [Link]

-

Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PMC. [Link]

-

Kinase Inhibitor Screening Services. BioAssay Systems. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv. [Link]

-

Li, X., et al. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(5), 3483-3500. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies [mdpi.com]

- 7. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Anilinopyrimidine derivatives: Design, synthesis, in vitro anti-proliferative activity, EGFR and ARO inhibitory activity, cell cycle analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. mdpi.com [mdpi.com]

- 17. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bioassaysys.com [bioassaysys.com]

Structural Characterization of 2-Anilinopyrimidine-5-carbaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 2-anilinopyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 2-anilinopyrimidine scaffold is a well-established pharmacophore, notably recognized for its role in kinase inhibition[1][2][3][4]. This document outlines the key analytical methodologies requisite for the unambiguous elucidation of its molecular structure. We delve into the rationale behind synthetic strategies, the foundational principles of spectroscopic and spectrometric techniques, and the interpretation of the resulting data. Detailed, field-proven protocols are provided for each analytical workflow, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel small molecules.

Introduction: The Significance of the 2-Anilinopyrimidine Scaffold

The 2-anilinopyrimidine core is a privileged scaffold in modern drug discovery, forming the backbone of numerous targeted therapies. Its derivatives have shown potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The aldehyde functionality at the 5-position of the pyrimidine ring offers a versatile synthetic handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) and the development of next-generation therapeutics.

A definitive structural characterization of this compound is the foundational step for any subsequent research and development. It validates the synthetic route, confirms the identity of the material, and provides the basis for understanding its chemical behavior and biological activity.

Synthesis and Purification

The synthesis of this compound can be approached through several routes. A common and effective method involves the formylation of a 2-anilinopyrimidine precursor using the Vilsmeier-Haack reaction[5][6][7][8]. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto an electron-rich aromatic or heteroaromatic ring. An alternative strategy involves a nucleophilic aromatic substitution (SNAr) reaction, where aniline displaces a suitable leaving group, such as a halogen, from a pre-functionalized pyrimidine ring like 2-chloropyrimidine-5-carbaldehyde[9][10].

Synthetic Workflow: Vilsmeier-Haack Formylation

The Vilsmeier-Haack approach is often preferred for its reliability in formylating activated ring systems. The workflow is conceptually straightforward, involving the formation of the electrophilic Vilsmeier reagent followed by its reaction with the 2-anilinopyrimidine substrate and subsequent hydrolysis.

Caption: Vilsmeier-Haack reaction workflow for the synthesis of the target compound.

Detailed Synthetic Protocol (Vilsmeier-Haack)

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C. Allow the mixture to stir for 30 minutes at 0°C to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-anilinopyrimidine (1 equivalent) in a minimal amount of an appropriate inert solvent (e.g., dichloromethane or DMF) and add it dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Hydrolysis: Cool the reaction mixture to 0°C and carefully quench by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral. This step hydrolyzes the intermediate iminium salt to the aldehyde.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic and Spectrometric Characterization

A multi-technique approach is essential for the unambiguous structural elucidation of this compound. This typically involves Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HMBC, are employed.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.80 | s | 1H | -CHO | Aldehyde protons are highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| ~9.70 | s | 1H | -NH- | The anilino N-H proton is typically a broad singlet, and its chemical shift can be variable depending on concentration and solvent. |

| ~8.70 | s | 2H | H-4, H-6 | The two pyrimidine protons are equivalent and appear as a sharp singlet. They are deshielded by the adjacent nitrogen atoms and the electron-withdrawing aldehyde group. |

| ~7.70 | d | 2H | H-2', H-6' | Protons on the aniline ring ortho to the -NH group. |

| ~7.35 | t | 2H | H-3', H-5' | Protons on the aniline ring meta to the -NH group. |

| ~7.10 | t | 1H | H-4' | Proton on the aniline ring para to the -NH group. |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185.0 | C=O | The aldehyde carbonyl carbon is highly deshielded. |

| ~162.0 | C-2 | Carbon atom of the pyrimidine ring attached to the anilino group. |

| ~158.0 | C-4, C-6 | Equivalent carbon atoms of the pyrimidine ring. |

| ~139.0 | C-1' | Quaternary carbon of the aniline ring attached to the nitrogen. |

| ~129.0 | C-3', C-5' | Meta carbons of the aniline ring. |

| ~123.0 | C-4' | Para carbon of the aniline ring. |

| ~121.0 | C-2', C-6' | Ortho carbons of the aniline ring. |

| ~115.0 | C-5 | Carbon atom of the pyrimidine ring attached to the aldehyde group. |

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the chemical shifts to the residual solvent peak. Integrate the ¹H signals and assign all peaks based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.

Caption: Workflow for structural elucidation by NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Data (ATR):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H stretch | Secondary Amine (-NH-) |

| ~3050 | C-H stretch (aromatic) | Ar-H |

| ~2850, ~2750 | C-H stretch (aldehyde) | -CHO (Fermi doublet) |

| ~1680 | C=O stretch | Aldehyde |

| ~1620 | N-H bend | Secondary Amine (-NH-) |

| ~1580, ~1490 | C=C and C=N stretches | Pyrimidine and Phenyl rings |

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, which can be used to confirm the molecular formula. The fragmentation pattern can also offer structural clues[11][12][13].

Expected Mass Spectrometry Data (ESI+):

-

Molecular Ion: [M+H]⁺ at m/z 199.0773 (calculated for C₁₁H₁₀N₃O⁺). The detection of this ion confirms the molecular weight of the compound.

-

Fragmentation: Characteristic fragmentation patterns for pyrimidine-containing compounds often involve cleavages of the ring systems or loss of substituents.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for the proposed formula. Analyze any significant fragment ions to corroborate the structure.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state[14][15].

Rationale and Expected Outcomes

Obtaining a single crystal of this compound would allow for the unambiguous confirmation of its three-dimensional structure. This technique would confirm the connectivity established by NMR and provide insights into the planarity of the molecule and the conformation of the anilino group relative to the pyrimidine ring. Intermolecular interactions, such as hydrogen bonding involving the N-H group, the aldehyde oxygen, and pyrimidine nitrogens, could also be elucidated.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final structure.

Conclusion

The structural characterization of this compound requires a synergistic application of modern analytical techniques. Synthesis via a Vilsmeier-Haack reaction or SNAr substitution, followed by purification, yields the target compound. Its identity and structure are then rigorously established through a combination of NMR spectroscopy (¹H, ¹³C, 2D), IR spectroscopy, and high-resolution mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle, and together they allow for the unambiguous confirmation of the molecule's constitution. For absolute proof of structure and to understand its solid-state conformation, single-crystal X-ray analysis is the ultimate arbiter. The protocols and expected data outlined in this guide provide a robust framework for the successful characterization of this important synthetic intermediate.

References

-

ResearchGate. Design and Synthesis of 2-anilinopyrimidine Analogues as Dual Inhibitors of CDK9 and CDK12 for cancer therapy: Biological Evaluation and Computational Studies. [Link]

- Google Patents. Method of preparing heterocyclic aldehydes.

-

ACS Publications. Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. [Link]

-

National Institutes of Health. Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. [Link]

-

ACS Publications. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. [Link]

-

ACS Publications. N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

PubChem. 2-Chloropyrimidine-5-carbaldehyde. [Link]

-

MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]

-

ResearchGate. Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. [Link]

-

ResearchGate. Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. [Link]

-

National Institutes of Health. Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. [Link]

-

ResearchGate. Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. [Link]

-

National Institute of Standards and Technology. 2-Aminopyridine. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Taylor & Francis Online. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

ResearchGate. A Regioselective Approach to Trisubstituted 2(or 6)-Arylaminopyrimidine-5-carbaldehydes and Their Application in the Synthesis of Structurally and Electronically Unique G∧C Base Precursors. [Link]

-

National Institutes of Health. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

-

MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

-

MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

-

Royal Society of Chemistry. Supporting Information for [Article Title]. [Link]

-

MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

-

SMPDB. Pyrimidine Metabolism. [Link]

-

ResearchGate. Consistent supramolecular motifs and different local symmetries in the structures of 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbaldehyde and 2-amino-5-(4-chlorophenyl). [Link]

-

ResearchGate. Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosem. [Link]

-

PubChem. 5-Bromopyridine-2-carbaldehyde. [Link]

-

YouTube. Vilsmeier-Haack Reaction. [Link]

-

National Institutes of Health. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. [Link]

-

PubMed. Design and synthesis of novel annulated thienopyrimidines as phosphodiesterase 5 (PDE5) inhibitors. [Link]

-

Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

-

Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

Indian Academy of Sciences. Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. [Link]

-

Journal of the Serbian Chemical Society. Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. [Link]

-

PubChem. 2-(2-Methoxypropyl)pyrimidine-5-carbaldehyde. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 2-Chloropyrimidine-5-carbaldehyde | C5H3ClN2O | CID 21698350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. article.sapub.org [article.sapub.org]

- 14. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A-Z Guide to 2-Anilinopyrimidine-5-carbaldehyde: Synthesis, Structural Elucidation, and Application in Kinase Inhibition

Abstract: 2-Anilinopyrimidine-5-carbaldehyde is a pivotal heterocyclic compound, serving as a cornerstone scaffold in the design of targeted therapeutics, particularly protein kinase inhibitors. Its unique molecular architecture, featuring a pyrimidine core, a secondary aniline linkage, and a reactive aldehyde group, provides a versatile platform for medicinal chemists. This guide offers an in-depth exploration of the molecule's synthesis, a detailed analysis of its structural and electronic properties, and a discussion of its critical role in the development of kinase inhibitors. We provide validated experimental protocols and structural data to support researchers and professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-(phenylamino)pyrimidine-5-carbaldehyde, is a solid organic compound. Its fundamental properties are summarized below, providing a baseline for its handling, reactivity, and behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | 2-(phenylamino)pyrimidine-5-carbaldehyde | N/A |

| Synonyms | 2-Anilinopyrimidine-5-carboxaldehyde | N/A |

| CAS Number | 141555-32-8 | [1] |

| Molecular Formula | C₁₁H₉N₃O | N/A |

| Molecular Weight | 199.21 g/mol | N/A |

| Appearance | Yellow to brown solid/powder | [2] |

| Melting Point | 209-214 °C | |

| SMILES | O=Cc1cncnc1Nc1ccccc1 | |

| InChI Key | DPOYRRAYGKTRAU-UHFFFAOYSA-N |

Table 1: Key physicochemical properties of this compound.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process is efficient and allows for the generation of various derivatives by modifying the starting materials.

General Synthesis Pathway

A prevalent and effective method involves the reaction of a di- or tri-halogenated pyrimidine-5-carbaldehyde with aniline.[1] For instance, 2,4,6-trichloropyrimidine-5-carbaldehyde can be reacted selectively with aniline under controlled conditions to favor substitution at the C2 position.[1] The higher reactivity of the chlorine atoms at the C2 and C6 positions compared to C4 facilitates this regioselectivity.

The general workflow for synthesis and subsequent validation is outlined below.

Sources

An In-Depth Technical Guide to the Discovery of Anilinopyrimidines as Kinase Inhibitors

This guide provides a comprehensive technical overview of the discovery and development of anilinopyrimidine-based kinase inhibitors. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and the foundational science that established this critical class of therapeutics.

The Dawn of Targeted Therapy: Why Kinases?

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[1] This phosphorylation event acts as a molecular switch, altering the protein's activity, localization, or interaction with other molecules, thereby regulating complex processes like cell growth, proliferation, differentiation, and apoptosis.[1]

Given their pivotal role, it is not surprising that dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[1][3] This dysregulation can stem from genetic mutations, gene amplification, or chromosomal translocations, leading to constitutively active kinases that drive uncontrolled cell proliferation and survival. This direct causal link to disease pathogenesis established kinases as highly attractive targets for therapeutic intervention. The challenge, however, was to develop inhibitors with sufficient potency and selectivity to be effective drugs, given the highly conserved nature of the ATP-binding site across the kinome.

The Anilinopyrimidine Scaffold: A Privileged Structure

The discovery of the anilinopyrimidine core as a "privileged scaffold" for kinase inhibition marked a turning point in targeted therapy. This scaffold consists of a pyrimidine ring linked to an aniline group. Its success lies in its ability to mimic the adenine portion of ATP, allowing it to bind effectively within the ATP-binding cleft of various kinases.

The core structure provides a robust platform for synthetic elaboration, allowing medicinal chemists to systematically modify different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have been instrumental in this process, revealing key insights into how different substitutions impact inhibitor function.[4][5]

-

The Pyrimidine Core: Forms critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain. This interaction is a cornerstone of the binding mode for most anilinopyrimidine inhibitors.

-

The Aniline Group: Occupies the adenine pocket and serves as a key anchor point for further substitutions. Modifications here can enhance potency and modulate selectivity by interacting with different residues within the ATP-binding site.

-

Substitutions at C4 and C2 of the Pyrimidine Ring: These positions are often modified with larger, more complex side chains. These modifications can extend into more variable regions of the ATP pocket, often exploiting hydrophobic pockets or forming additional interactions that are unique to specific kinases, thereby conferring selectivity.[6] For instance, the addition of weakly basic amine derivatives at these positions was found to increase aqueous solubility while retaining potent inhibitory activity against the epidermal growth factor receptor (EGFR).[6]

Caption: The core anilinopyrimidine scaffold with key positions for chemical modification.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Anilinopyrimidine derivatives function primarily as Type I kinase inhibitors, meaning they are ATP-competitive.[7] They bind to the active conformation of the kinase in the highly conserved ATP-binding pocket located between the N- and C-terminal lobes of the catalytic domain.[2][6]

The binding is characterized by a specific set of interactions:

-

Hinge Interaction: The pyrimidine ring nitrogen atoms form one or two crucial hydrogen bonds with backbone amide groups in the hinge region of the kinase. This interaction anchors the inhibitor in place.

-

Hydrophobic Interactions: The aniline ring and other substituted moieties fit into hydrophobic pockets within the active site, displacing the adenine ring of ATP.

-

Gatekeeper Residue: The selectivity of many kinase inhibitors is influenced by the "gatekeeper" residue, an amino acid that controls access to a deeper hydrophobic pocket. Anilinopyrimidines can be designed to either accommodate or clash with different gatekeeper residues, providing a mechanism for achieving selectivity among kinases.

A cocrystal structure of an anilinopyrimidine inhibitor (compound 3h) bound to the c-Met kinase domain confirms that it occupies the ATP-binding site, trapping the kinase in an inactive conformation.[4][8] This binding prevents the kinase from catalyzing the phosphotransfer reaction, thereby blocking downstream signaling.[9]

Caption: Anilinopyrimidine inhibitor binding within the kinase ATP pocket.

The Drug Discovery and Validation Workflow

The path from identifying a promising scaffold to a clinically approved drug is a rigorous, multi-step process. For anilinopyrimidine kinase inhibitors, this workflow is designed to assess potency, selectivity, cellular activity, and ultimately, in vivo efficacy.

Caption: A generalized workflow for the discovery of anilinopyrimidine kinase inhibitors.

Core Experimental Protocols

The validation of any kinase inhibitor relies on robust and reproducible assays. Below are foundational, step-by-step protocols that form the bedrock of the discovery workflow.

Protocol: Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (the IC50 value). The causality is direct: a potent inhibitor will block phosphorylation at low concentrations, resulting in a low IC50. This assay is a primary measure of a compound's potency against its purified target enzyme.[10]

Materials:

-

Purified recombinant kinase

-

Kinase-specific peptide substrate

-

Anilinopyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution (at the Km concentration for the specific kinase)

-

Radiolabeled [γ-³²P]ATP or fluorescent ATP analog

-

96-well plates

-

Phosphocellulose paper or other capture membrane

-

Scintillation counter or fluorescence plate reader

Step-by-Step Methodology:

-

Prepare Inhibitor Dilutions: Create a serial dilution of the anilinopyrimidine inhibitor in the kinase reaction buffer. Typically, an 11-point, 3-fold dilution series is prepared, ranging from high micromolar to low nanomolar concentrations. Include a "no inhibitor" control (DMSO vehicle only).

-

Set Up Kinase Reaction: In a 96-well plate, add 10 µL of each inhibitor dilution.

-

Add Kinase: To each well, add 20 µL of the purified kinase (at a pre-determined optimal concentration) diluted in reaction buffer.

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate Reaction: Start the phosphorylation reaction by adding 20 µL of the ATP/substrate mix. This mix contains the peptide substrate and ATP (spiked with [γ-³²P]ATP or a fluorescent analog).

-

Incubate: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C. The duration should be within the linear range of the enzyme kinetics.

-

Stop Reaction: Terminate the reaction by adding a stop buffer (e.g., phosphoric acid).

-

Measure Phosphorylation:

-

For Radiometric Assay: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity (representing the phosphorylated substrate) using a scintillation counter.

-

For Non-Radiometric Assay: Use a method like Fluorescence Polarization (FP) or a luminescence-based assay (e.g., ADP-Glo) that measures the depletion of ATP or formation of ADP. Read the plate on a compatible plate reader.

-

-

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.[11]

Protocol: Cell-Based Proliferation Assay (SRB Assay)

This protocol assesses the effect of an anilinopyrimidine inhibitor on the proliferation of cancer cells.[12] The causality is that by inhibiting a key survival or proliferation kinase, the compound will slow down or stop cell growth. This assay validates that the biochemical potency translates into a functional effect in a physiologically relevant cellular context.[13]

Materials:

-

Cancer cell line with a known dependency on the target kinase (e.g., A431 for EGFR inhibitors).[6]

-

Complete cell culture medium (e.g., DMEM + 10% FBS).

-

Anilinopyrimidine inhibitor.

-

96-well cell culture plates.

-

Sulforhodamine B (SRB) solution.

-

Trichloroacetic acid (TCA).

-

Tris base solution.

Step-by-Step Methodology:

-

Cell Plating: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[14]

-

Compound Treatment: Prepare serial dilutions of the inhibitor in cell culture medium and add them to the wells. Include a vehicle-only control (DMSO).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

Cell Fixation: Gently remove the medium. Fix the cells by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA and let them air dry.

-

Staining: Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature. SRB is a pink anionic dye that binds to basic amino acids in cellular proteins, providing an estimate of total biomass.[15]

-

Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and allow the plates to air dry.

-

Solubilize Bound Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-only control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Landmark Anilinopyrimidine Inhibitors: Case Studies

The anilinopyrimidine scaffold is the foundation for several blockbuster anti-cancer drugs.

Imatinib (Gleevec)

The development of Imatinib was a paradigm shift in cancer therapy. It was specifically designed to inhibit the Bcr-Abl tyrosine kinase, the constitutively active fusion protein that drives Chronic Myeloid Leukemia (CML).[16] Imatinib binds to the ATP site of Bcr-Abl in its inactive conformation, stabilizing this conformation and preventing phosphorylation of downstream substrates. Its remarkable success in treating CML validated the entire concept of targeted kinase inhibition.

Gefitinib (Iressa) & Erlotinib (Tarceva)

Gefitinib is an anilinopyrimidine derivative that selectively inhibits the EGFR tyrosine kinase.[17][18] Overexpression of EGFR is common in non-small cell lung cancer (NSCLC).[19] Gefitinib competitively and reversibly binds to the ATP-binding site within the EGFR kinase domain, blocking autophosphorylation and subsequent downstream signaling pathways responsible for cell proliferation and survival.[9][19][20] It is particularly effective in NSCLC patients whose tumors harbor activating mutations in the EGFR kinase domain.[9]

Caption: The EGFR signaling pathway and the inhibitory action of Gefitinib.

Nilotinib (Tasigna)

Nilotinib is a second-generation Bcr-Abl inhibitor developed to overcome resistance to Imatinib.[21][22] While still based on the anilinopyrimidine scaffold, its structure was optimized for a tighter fit into the ATP-binding site of Bcr-Abl, making it 20-fold more potent than Imatinib.[3] It is effective against many Bcr-Abl mutations that confer resistance to Imatinib, demonstrating the power of iterative, structure-based drug design on a proven scaffold.[3][23][24]

Quantitative Data Summary

The potency of these landmark drugs highlights the success of the anilinopyrimidine scaffold.

| Inhibitor | Primary Target(s) | IC50 Value (nM) | Disease Indication |

| Imatinib | Bcr-Abl, c-Kit, PDGFR | ~25-100 (Bcr-Abl) | Chronic Myeloid Leukemia (CML) |

| Gefitinib | EGFR | ~2-37 | Non-Small Cell Lung Cancer (NSCLC) |

| Erlotinib | EGFR | ~2 | Non-Small Cell Lung Cancer (NSCLC) |

| Nilotinib | Bcr-Abl | <30 | Imatinib-resistant CML |

| Dasatinib | Bcr-Abl, Src family | <1 | Imatinib-resistant CML |

Note: IC50 values are approximate and can vary based on assay conditions.

Conclusion and Future Directions

The discovery of anilinopyrimidines as kinase inhibitors represents a triumph of rational drug design. From the initial identification of a privileged chemical scaffold to the development of life-saving targeted therapies, this class of molecules has fundamentally changed the landscape of oncology. The principles learned from SAR studies, the elucidation of their binding mechanisms, and the iterative process of improving potency and overcoming resistance continue to inform the next generation of kinase inhibitor development. As our understanding of kinase biology deepens, the versatile anilinopyrimidine scaffold will undoubtedly serve as a starting point for developing inhibitors against new and challenging kinase targets, extending its impact far beyond the current portfolio of approved drugs.

References

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

-

Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke. Chemical & Pharmaceutical Bulletin. [Link]

-

Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters. [Link]

-

Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]

-

A comprehensive review of protein kinase inhibitors for cancer therapy. Expert Review of Anticancer Therapy. [Link]

-

A review for cell-based screening methods in drug discovery. Molecular Diversity. [Link]

-

Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

-

Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Journal of Nippon Medical School. [Link]

-

Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Current Molecular Pharmacology. [Link]

-

Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. Seminars in Oncology. [Link]

-

Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters. [Link]

-

Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate. [Link]

-

Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate. [Link]

-

The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. MDPI. [Link]

-

Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. [Link]

-

Gefitinib. Wikipedia. [Link]

-

Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Journal of Biological Chemistry. [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

-

What is the mechanism of Nilotinib Hydrochloride?. Patsnap Synapse. [Link]

-

Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ResearchGate. [Link]

-

How many kinases are druggable? A review of our current understanding. Biochemical Society Transactions. [Link]

-

Nilotinib. Wikipedia. [Link]

-

What is the mechanism of Gefitinib?. Patsnap Synapse. [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

-

IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research. [Link]

-

Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology. [Link]

-

Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. [Link]

-

Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

-

Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Infection, Genetics and Evolution. [Link]

-

Cancer Cell-Based Assays. Charles River Laboratories. [Link]

-

Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Journal of Biological Chemistry. [Link]

-

Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... ResearchGate. [Link]

-

Nilotinib. PubChem. [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

-

What are Protein kinases inhibitors and how do they work?. News-Medical.net. [Link]

-

The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

-

Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. MDPI. [Link]

-

Utilization of kinase inhibitors as novel therapeutic drug targets: A review. ResearchGate. [Link]

-

Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

-

Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. [Link]

-

Tyrosine Kinase Inhibitors (TKIs) - Imatinib (Gleevec) - Pharmacology - CML and ALL. YouTube. [Link]

-

How do ALK-inhibitors work in ALK-positive lung cancer?. YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. What are Protein kinases inhibitors and how do they work? [synapse.patsnap.com]

- 3. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Gefitinib - Wikipedia [en.wikipedia.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Nilotinib - Wikipedia [en.wikipedia.org]

- 22. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

The 2-Anilinopyrimidine Scaffold: A Cornerstone of Modern Kinase-Targeted Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-anilinopyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the realm of protein kinase inhibitors. Its inherent ability to mimic the purine core of ATP and establish critical hydrogen bonding interactions within the kinase hinge region has cemented its status as a foundational template for numerous targeted therapies. This guide provides a comprehensive technical overview of the 2-anilinopyrimidine core, delving into its mechanism of action, synthetic methodologies, structure-activity relationships (SAR), and clinical significance. We will explore the causal relationships behind experimental designs and present validated protocols, offering field-proven insights for researchers engaged in the discovery and development of novel kinase inhibitors.